molecular formula C23H23O2P B8656736 Pentanoic acid, 5-(triphenylphosphoranylidene)- CAS No. 39968-97-3

Pentanoic acid, 5-(triphenylphosphoranylidene)-

Cat. No. B8656736
CAS RN: 39968-97-3
M. Wt: 362.4 g/mol
InChI Key: AITHRLYLAMRNSQ-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-(triphenylphosphoranylidene)- is a useful research compound. Its molecular formula is C23H23O2P and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentanoic acid, 5-(triphenylphosphoranylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanoic acid, 5-(triphenylphosphoranylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

39968-97-3

Product Name

Pentanoic acid, 5-(triphenylphosphoranylidene)-

Molecular Formula

C23H23O2P

Molecular Weight

362.4 g/mol

IUPAC Name

5-(triphenyl-λ5-phosphanylidene)pentanoic acid

InChI

InChI=1S/C23H23O2P/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,19H,10-11,18H2,(H,24,25)

InChI Key

AITHRLYLAMRNSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compounds of formula XX may be prepared by hydrolysis under alkaline conditions of compounds of formula XIX. Compounds of formula XXI may be obtained by the acetylation of compounds of formula XX under mild conditions and may be converted into compounds of formula XXII by reaction with a dihydropyran, dihydrofuran or ethyl vinyl ether in an inert solvent, e.g. methylene chloride, in the presence of a condensing agent, e.g. p-toluenesulphonic acid. Compounds of formula XXIII may be prepared by reducing compounds of formula XXII with diisobutylaluminium hydride in toluene for about 15 minutes at -60° C. Dimsyl anion, previously prepared from sodium hydride and dimethyl sulphoxide, is reacted with (4-carboxybutyl)triphenylphosphonium bromide to form (4-carboxybutylidene)triphenylphosphorane. To that compound is added a compound of formula XXIII and the mixture in dimethyl sulphoxide is made to react for 2 hours at room temperature to yield a compound of formula XVA.
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